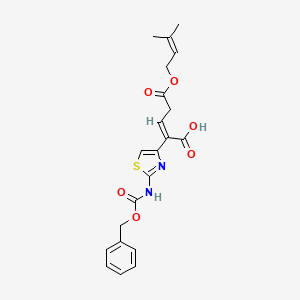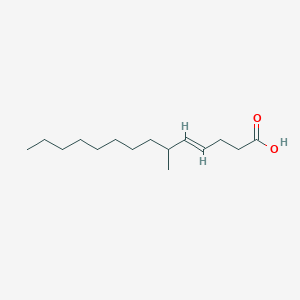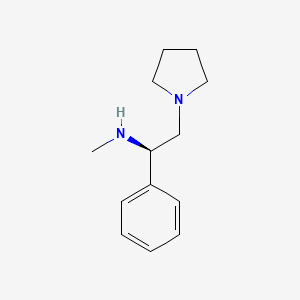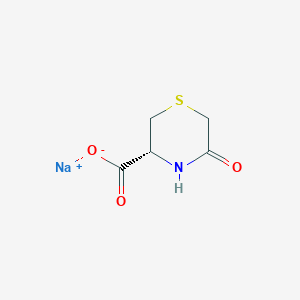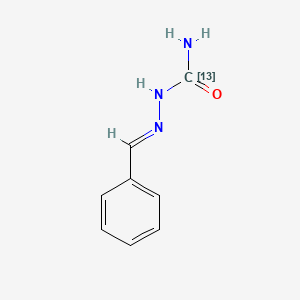
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) is a coordination compound with the molecular formula C48H48CoN8 and a molecular weight of 795.88 . It belongs to the class of phthalocyanine complexes, which are known for their stability and unique electronic properties. This compound is characterized by the presence of four tert-butyl groups attached to the phthalocyanine ring, which enhances its solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) typically involves the reaction of cobalt salts with tetra-tert-butylphthalocyanine ligands under controlled conditions. One common method includes the use of cobalt(II) chloride and tetra-tert-butylphthalocyanine in a solvent such as dimethylformamide (DMF) or chloroform. The reaction is usually carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species .
Wissenschaftliche Forschungsanwendungen
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The cobalt center can undergo redox reactions, which are crucial for its catalytic activity. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II)
- (TETRA-T-BUTYLPHTHALOCYANINATO)NICKEL(II)
- (TETRA-T-BUTYLPHTHALOCYANINATO)COPPER(II)
Uniqueness
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) is unique due to its specific electronic properties and stability conferred by the cobalt center and the tetra-tert-butylphthalocyanine ligand. Compared to its iron, nickel, and copper counterparts, the cobalt complex exhibits distinct redox behavior and catalytic activity, making it suitable for specific applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
129551-41-3 |
|---|---|
Molekularformel |
C48H48CoN8 |
Molekulargewicht |
795.88 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


